molecular formula C24H20N2O4S B11355574 Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11355574
M. Wt: 432.5 g/mol
InChI Key: MJUPQWSNTGPDAP-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene carboxylates. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole moiety, and various aromatic groups. Such compounds are often of interest in the fields of medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Moiety: This step often involves the reaction of a nitrile with an appropriate amine in the presence of a catalyst.

    Coupling Reactions: The final steps usually involve coupling reactions to attach the various aromatic groups to the thiophene and oxazole rings.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects can involve:

    Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.

    METHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 4-(4-METHYLPHENYL)-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H20N2O4S/c1-3-29-24(28)21-18(16-11-9-15(2)10-12-16)14-31-23(21)25-22(27)19-13-20(30-26-19)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,27)

InChI Key

MJUPQWSNTGPDAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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